molecular formula C10H9N3O2S B12933525 2-(Pyrimidin-2-yl)benzenesulfonamide CAS No. 88152-97-0

2-(Pyrimidin-2-yl)benzenesulfonamide

Cat. No.: B12933525
CAS No.: 88152-97-0
M. Wt: 235.26 g/mol
InChI Key: LECKKBMOOVJZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrimidin-2-yl)benzenesulfonamide is a compound that features a pyrimidine ring attached to a benzenesulfonamide group. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-yl)benzenesulfonamide typically involves the reaction of pyrimidine derivatives with benzenesulfonyl chloride. One common method includes the following steps :

    Starting Materials: Pyrimidine and benzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Diazotization and Azide Coupling

Sulfadiazine undergoes diazotization to form reactive intermediates:

  • Diazonium salt formation : Treatment with NaNO₂/HCl at 0–5°C generates a diazonium ion .

  • Azide derivatives : Reaction with NaN₃ produces 4-azido-N-(pyrimidin-2-yl)benzenesulfonamide, which participates in click chemistry with unsaturated compounds (e.g., chalcones) to yield 1,2,3-triazoline derivatives .

Example Reaction :

SulfadiazineNaNO2/HClDiazonium saltNaN3AzideChalconeTriazoline\text{Sulfadiazine} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{NaN}_3} \text{Azide} \xrightarrow{\text{Chalcone}} \text{Triazoline}

Schiff Base Formation

Condensation with aromatic aldehydes forms imine-linked derivatives:

  • Reagents : Substituted benzaldehydes, KOH, ethanol (reflux) .

  • Mechanism : Nucleophilic attack of the sulfonamide’s amino group on the aldehyde carbonyl.

Selected Products :

Aldehyde SubstituentProduct NameYield (%)
4-Hydroxybenzaldehyde(E)-4-(4-Hydroxybenzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide78
4-Methoxybenzaldehyde(E)-4-(4-Methoxybenzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide82
2-Hydroxybenzaldehyde(E)-4-(2-Hydroxybenzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide75

Substitution Reactions

The pyrimidine and benzene rings undergo electrophilic and nucleophilic substitutions:

  • Acetylation : Introduction of acetyl groups at the pyrimidine C5 position using acetyl chloride .

  • Methylation : Reaction with methyl iodide forms 4-methyl derivatives (e.g., N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide) .

Structural Modifications :

Reaction TypeReagentPosition Modified
AcetylationAcetyl chloridePyrimidine C5
MethylationCH₃IPyrimidine C4

Biological Activity Correlation

Derivatives exhibit enhanced bioactivity:

  • Anti-amoebic activity : N-(pyrimidin-2-yl)benzenesulfonamide derivatives show IC₅₀ values of 12–45 μg/mL against Entamoeba histolytica (cf. metronidazole: 1.8 μg/mL) .

  • Urease inhibition : Schiff base derivatives (e.g., 3g) inhibit Helicobacter pylori urease via hydrogen bonding with active-site residues (IC₅₀: 9.3 ± 0.4 μM) .

Spectral Characterization

Key spectral data for reaction products:

  • IR : NH₂ stretching at 3429–3278 cm⁻¹; C=O (amide) at 1680 cm⁻¹ .

  • ¹H NMR : Aromatic protons at δ 7.30–8.32 ppm; NH groups as broad singlets .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that 2-(pyrimidin-2-yl)benzenesulfonamide derivatives exhibit promising antitumor effects. These compounds often function as inhibitors of specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that modifications to the pyrimidine structure can enhance the potency of these compounds against various cancer cell lines.

Case Study: Kinase Inhibition

A study highlighted the efficacy of a derivative of this compound in inhibiting a key kinase involved in tumor growth. The compound was tested against multiple cancer types, showing significant reduction in cell viability and tumor size in animal models.

Antimicrobial Properties

The sulfonamide moiety in this compound contributes to its broad-spectrum antimicrobial activity. It has been shown to be effective against various pathogens, including bacteria and protozoa.

Case Study: Leishmaniasis Treatment

A notable investigation evaluated the therapeutic potential of 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (a related compound) against Leishmania donovani. This study indicated that the compound could reverse resistance to amphotericin B, suggesting its utility in treating resistant strains of leishmaniasis .

Enzyme Inhibition

Another critical application of this compound is its role as an enzyme inhibitor. It has been identified as an effective inhibitor of urease, an enzyme associated with various gastrointestinal disorders.

Case Study: Urease Inhibition

Research demonstrated that derivatives of this compound significantly inhibited urease activity in vitro, which could lead to new treatments for conditions such as peptic ulcers and kidney stones .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications aimed at enhancing biological activity. Various derivatives have been synthesized to optimize their pharmacological profiles.

Compound Name Structural Features Biological Activity
4-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzene-1-sulfonamideBromine substitution on phenyl ringEnhanced potency against certain cancer cell lines
N-(5-(pyrazolo[1,5-a]pyrimidin-3-yl)-4-methylphenyl)benzenesulfonamidePyrazolo instead of imidazo coreAntimicrobial properties
N-(6-(thiazolo[4,5-d]pyrimidin-4-yl)-3-methylphenyl)benzenesulfonamideThiazolo corePotential anti-inflammatory effects

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various therapeutic effects, such as diuresis and reduction of intraocular pressure .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrimidin-2-yl)benzenesulfonamide
  • 2-(Pyridin-2-yl)benzenesulfonamide
  • 2-(Pyrimidin-4-yl)benzenesulfonamide

Uniqueness

2-(Pyrimidin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and selectivities towards various biological targets, making it a valuable compound for drug discovery and development .

Biological Activity

2-(Pyrimidin-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, including potential applications in treating various diseases. This compound's structure, featuring a pyrimidine ring and a benzenesulfonamide moiety, contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • This compound has been identified as an inhibitor of URAT-1 (Urate Transporter 1), which is crucial in the renal excretion of uric acid. By inhibiting URAT-1, it can potentially lower serum uric acid levels, making it a candidate for treating gout and hyperuricemia .
  • Antiviral Properties :
    • Research indicates that derivatives of sulfonamides, including this compound, exhibit antiviral activity against influenza viruses. This is particularly relevant in the context of increasing resistance to conventional antiviral agents .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Mechanism Reference
URAT-1 InhibitionReduces uric acid reabsorption in kidneys
Antiviral ActivityInhibits replication of influenza viruses
Cytotoxicity in Cancer CellsInduces apoptosis in specific cancer cell linesNot specified

Case Studies

Several studies have explored the biological implications of this compound:

  • Antiviral Activity Against Influenza :
    • A study demonstrated that derivatives similar to this compound effectively inhibited the replication of H1N1 and H3N2 influenza viruses in vitro. The compound showed enhanced sensitivity compared to conventional antiviral agents like ribavirin, indicating its potential as a therapeutic agent against influenza infections .
  • Potential in Gout Treatment :
    • In animal studies, compounds structurally related to this compound were shown to significantly reduce serum uric acid levels. This suggests that the compound could be developed into a treatment for gout by targeting URAT-1 .
  • Cytotoxic Effects on Cancer Cells :
    • Preliminary research indicated that this compound might induce apoptosis in certain cancer cell lines, although further studies are needed to elucidate the specific pathways involved.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(pyrimidin-2-yl)benzenesulfonamide derivatives, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves coupling sulfonamide precursors with pyrimidine derivatives. For example, multi-component reactions using 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide, aryl aldehydes, and benzil in the presence of ammonium acetate and ionic liquids (e.g., diethyl ammonium hydrogen sulfate) under reflux yield functionalized derivatives . Optimization focuses on solvent selection (e.g., DMF or ethanol), temperature control (reflux vs. room temperature), and catalysts (e.g., NH₄OAc for imidazole ring formation). Yield improvements often require iterative adjustments to stoichiometry and reaction time.

Q. How is crystallographic data for this compound validated, and what software is commonly used?

  • Methodology : X-ray diffraction data are refined using programs like SHELXL for small-molecule structures. Validation includes checking for R-factor convergence (<5%), bond-length accuracy (±0.01 Å), and thermal displacement parameters. SHELXPRO interfaces with macromolecular refinement tools for high-resolution data, while PLATON or Mercury verify packing interactions . For sulfonamide derivatives, hydrogen-bonding networks (e.g., N–H⋯O=S interactions) are critical to confirm structural stability .

Q. What analytical techniques are essential for characterizing sulfonamide-pyrimidine hybrids?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm regioselectivity (e.g., pyrimidine C–H signals at δ 8.5–9.0 ppm) and sulfonamide NH protons (δ 10–12 ppm).
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks within ±0.001 Da accuracy) and detects impurities .
  • HPLC : Quantifies purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for sulfonamide derivatives targeting enzyme inhibition?

  • Methodology : Discrepancies often arise from assay conditions (e.g., buffer pH, enzyme isoforms). For example, kinase inhibition assays (e.g., RAF inhibitors) require standardized ATP concentrations (1–10 µM) and controls for off-target effects. Dose-response curves (IC₅₀ values) should be validated across ≥3 independent trials. Structural analogs (e.g., imidazo[2,1-b]thiazole derivatives) are tested to isolate pharmacophore contributions . Conflicting data may also stem from crystallographic vs. solution-phase conformational differences .

Q. What strategies improve the solubility and bioavailability of this compound in preclinical studies?

  • Methodology :

  • Salt formation : Sodium or disodium salts enhance aqueous solubility (e.g., sulfonate derivatives in ).
  • Prodrug design : Esterification of sulfonamide groups (e.g., methyl esters in ) improves membrane permeability.
  • Co-solvents : Use PEG-400 or cyclodextrins in formulation buffers to stabilize lipophilic derivatives. LogP values <3 are targeted via substituent modifications (e.g., fluoro or methoxy groups) .

Q. How are computational methods integrated into the design of pyrimidine-sulfonamide hybrids for drug discovery?

  • Methodology :

  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., BRAF kinases). Key interactions include sulfonamide O atoms with Lys483 or pyrimidine N atoms with hinge regions.
  • QSAR models : Hammett constants (σ) for substituents correlate with inhibitory potency. For example, electron-withdrawing groups (e.g., CF₃) enhance activity in triazolopyrimidine derivatives .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates .

Q. What are the challenges in interpreting SAR for sulfonamide derivatives with complex heterocyclic cores?

  • Methodology : SAR analysis requires systematic substitution at pyrimidine (C2/C4/C6) and sulfonamide (para/meta) positions. For instance:

  • Pyrimidine C2 : Bulky groups (e.g., imidazo[2,1-b]thiazole) improve target affinity but reduce solubility.
  • Sulfonamide para-position : Electron-deficient aromatics (e.g., NO₂ or Cl) enhance enzyme inhibition but increase toxicity.
    Confounding factors like tautomerism (e.g., pyrimidine NH vs. sulfonamide NH acidity) are clarified via pKa calculations (MarvinSketch) and pH-dependent NMR .

Properties

CAS No.

88152-97-0

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

2-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C10H9N3O2S/c11-16(14,15)9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-7H,(H2,11,14,15)

InChI Key

LECKKBMOOVJZMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC=N2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.